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Compound of Interest

Compound Name: 2-Hexyne

Cat. No.: B165341

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for 2-hexyne, a
significant compound in organic synthesis and various research applications. The following
sections present its core thermochemical properties, detail the experimental and computational
methodologies for their determination, and illustrate a key reaction pathway.

Core Thermochemical Data

The thermochemical properties of 2-hexyne are crucial for understanding its stability, reactivity,
and energy content. These values are fundamental for chemical process design, reaction
modeling, and safety assessments. The key thermochemical parameters are summarized in
the tables below.

Standard Molar Thermochemical Properties at 298.15 K
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Property Symbol Value Units Source

Enthalpy of
) AfH®(g) 107.70 + 2.40 kJ/mol [1][2]
Formation (gas)

Standard Gibbs
Free Energy of ATG°(Q) 202.44 kJ/mol [2]

Formation (gas)

Not
Standard Molar ]
S°(g) Experimentally J/mol-K
Entropy (gas) )
Determined

Temperature-Dependent Ideal Gas Heat Capacity

The ideal gas heat capacity (Cp,gas) of 2-hexyne varies with temperature. This data is
essential for calculating enthalpy and entropy changes at different temperatures.

Ideal Gas Heat Capacity

Temperature (K) Source
(J/mol-K)

345.68 138.04 Cheméo

377.16 147.09 Cheméo

408.64 155.80 Cheméo

Experimental and Computational Protocols

The determination of thermochemical data relies on a combination of experimental techniques
and computational methods.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of 2-hexyne is often determined indirectly through the heat
of a specific reaction, such as combustion or hydrogenation.

1. Bomb Calorimetry (for Enthalpy of Combustion)
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This method measures the heat released during the complete combustion of a substance at

constant volume.

e Apparatus: A high-pressure stainless steel container (the "bomb"), a water-filled calorimeter,

a thermometer, a stirrer, and an ignition system.

e Procedure:

o

A precisely weighed sample of 2-hexyne is placed in a crucible inside the bomb.

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

The bomb is submerged in a known quantity of water in the calorimeter.

The initial temperature of the water is recorded.

The sample is ignited via an electrical fuse.

The temperature change of the water is meticulously recorded until it reaches a maximum.

The heat of combustion at constant volume (AU) is calculated from the temperature rise
and the heat capacity of the calorimeter system.

The enthalpy of combustion (AcH®) is then calculated from AU using the relationship AH =
AU + A(pV).

Finally, the standard enthalpy of formation (AfH®) is determined using Hess's Law, by
combining the experimental enthalpy of combustion with the known standard enthalpies of
formation of the combustion products (CO2z and Hz20).

2. Catalytic Hydrogenation (for Enthalpy of Hydrogenation)

This technique measures the heat released when an unsaturated compound, such as 2-

hexyne, reacts with hydrogen in the presence of a catalyst.

o Apparatus: A reaction calorimeter equipped with a hydrogen delivery system, a catalyst bed

(e.g., containing a palladium or platinum catalyst), and a temperature monitoring system.
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e Procedure:

o A known amount of 2-hexyne is introduced into the reaction vessel containing a suitable
solvent.

o A catalyst is added to the vessel.
o The system is brought to a constant temperature.

o A measured amount of hydrogen gas is introduced, and the temperature change during
the hydrogenation reaction is recorded.

o The enthalpy of hydrogenation is calculated from the heat evolved and the moles of 2-
hexyne reacted.

o The enthalpy of formation of 2-hexyne can then be calculated by combining the
experimental enthalpy of hydrogenation with the known enthalpy of formation of the
hydrogenation product (n-hexane).

Computational Determination of Thermochemical
Properties

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting
thermochemical properties.

o Methodology:

o The three-dimensional structure of the 2-hexyne molecule is optimized using a selected
level of theory and basis set (e.g., B3LYP/6-31G*).

o Vibrational frequency calculations are performed on the optimized geometry to confirm it is
a true minimum on the potential energy surface and to obtain the zero-point vibrational
energy (ZPVE) and thermal contributions to enthalpy and entropy.

o Higher-level single-point energy calculations (e.g., using coupled-cluster methods like
CCSD(T)) may be performed on the optimized geometry to obtain a more accurate
electronic energy.
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o The standard enthalpy of formation is typically calculated using atomization or isodesmic
reaction schemes, which involve calculating the energies of the constituent atoms or
related molecules with well-known experimental thermochemical data.

o Standard molar entropy and heat capacity are calculated from the vibrational,
translational, and rotational partition functions derived from the optimized geometry and
vibrational frequencies.

Reaction Pathway Visualization

The hydrogenation of 2-hexyne is a fundamental reaction that proceeds in a stepwise manner,
first to cis-2-hexene and then to n-hexane. This process is of significant interest in catalysis and

organic synthesis.

+ H2 +H:
Catalyst ] Catalyst
2-Hexyne cis-2-Hexene n-Hexane

Click to download full resolution via product page

Caption: Catalytic hydrogenation of 2-hexyne to cis-2-hexene and subsequently to n-hexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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